2-(ethylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzamide
CAS No.: 1421464-88-1
Cat. No.: VC5351117
Molecular Formula: C18H18N2OS3
Molecular Weight: 374.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421464-88-1 |
|---|---|
| Molecular Formula | C18H18N2OS3 |
| Molecular Weight | 374.54 |
| IUPAC Name | 2-ethylsulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H18N2OS3/c1-3-22-14-8-5-4-7-13(14)17(21)19-11-16-12(2)20-18(24-16)15-9-6-10-23-15/h4-10H,3,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | VCNBFTOXSPZZEA-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Introduction
N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound belonging to the class of imidazoquinazolines. These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of various functional groups such as fluorophenyl, methoxyphenyl, and a sulfanyl moiety contributes to its unique chemical behavior and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, integrating various organic reactions to achieve the desired molecular architecture. Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Potential Applications
This compound has potential applications in various scientific fields, particularly in medicinal chemistry due to its pharmacological properties. The presence of diverse functional groups allows for further derivatization to enhance biological activity.
Mechanism of Action
The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets. Understanding these mechanisms is crucial for elucidating its therapeutic potential in treating diseases, particularly cancers.
Comparison with Similar Compounds
While specific data on N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is limited, similar compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown promising anti-inflammatory properties through molecular docking studies .
Table 2: Comparison with Similar Compounds
| Compound | Properties | Applications |
|---|---|---|
| N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide | Anticancer, antimicrobial potential | Medicinal chemistry |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory | Molecular docking studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume